Irak4-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

IRAK4-IN-1 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. By inhibiting IRAK4, this compound can modulate immune responses and has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers .

Mechanism of Action

Target of Action

Irak4-IN-1 primarily targets the intracellular serine/threonine interleukin 1 receptor-associated kinase 4 (IRAK4) . IRAK4 is necessary for most signaling by activated Toll-like receptors (TLRs) . It is also part of the Myddosome signaling pathway and is essential for signaling downstream of toll-like receptors (TLR) and the interleukin-1 receptor (IL-1R) family in immune cells .

Mode of Action

Upon binding to IL1R/TLR, IRAK4 interacts with IRAK-2 and MyD88 to form a large signaling complex, called the Myddosome . This interaction triggers the recruitment of the adaptor protein MyD88 to the receptors, which is followed by the recruitment of IRAK4 to MyD88 via interactions between the N-terminal death domains of these proteins .

Biochemical Pathways

The activation of IRAK4 drives the activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . IRAK4 is also involved in signal transduction pathways stimulated by the cellular receptors belonging to the Toll/Interleukin-1 receptor superfamily . The Toll-Like Receptors (TLRs) are stimulated by recognition of pathogen-associated molecular patterns (PAMPS), whereas members of the IL-1R family are stimulated by cytokines .

Pharmacokinetics

this compound has shown low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing . Food had no clinically meaningful impact on this compound exposure (AUC and Cmax) at the 50 mg dose .

Result of Action

The activation of IRAK4 can be coopted by cancers and lead to the survival and proliferation of malignant cells . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors . Preclinical cancer models indicate that IRAK4 inhibition has anti-tumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. The co-administration of omeprazole, an acid-reducing agent, with this compound reduced its exposure (auc and cmax) by 23% and 43%, respectively, at the 50 mg dose .

Biochemical Analysis

Biochemical Properties

Irak4-IN-1 interacts with IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses, such as Toll-like receptors (TLRs), interleukin-1R (IL-1R), and IL-18R . The activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB) and promotes cell survival, inflammation, and other aspects of the adaptive immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of IRAK4 and IKK in primary peritoneal macrophages and RAW264.7 cells, inhibiting the secretion of TNF-α and IL-6 in both cell lines . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses . This inhibition results in substantial inhibition of TLR and IL-1 responses in dendritic cells, keratinocytes, granulocytes, and T cells .

Temporal Effects in Laboratory Settings

It has been observed that an oral dose of an IRAK4 inhibitor mediated the inhibition of IRAK4 signaling in vivo for more than 8 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, disease activity in murine models of skin inflammation was markedly dampened by IRAK4 inhibition

Metabolic Pathways

This compound is involved in the IRAK4 signaling pathway, which is a part of the larger TLR and IL-1R signaling pathways . These pathways play a crucial role in the innate immune response, and dysregulation can lead to various inflammatory and autoimmune diseases .

Transport and Distribution

Given its role as an IRAK4 inhibitor, it is likely that it is transported to sites where IRAK4 is active, such as within cells involved in the immune response .

Subcellular Localization

The subcellular localization of this compound is likely to be wherever IRAK4 is found within the cell. IRAK4 is generally found in the cytoplasm of cells , so it is reasonable to assume that this compound would also be found in these locations in order to exert its inhibitory effects on IRAK4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK4-IN-1 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:

Formation of Intermediate A: Starting with a suitable aromatic compound, a series of reactions such as nitration, reduction, and halogenation are performed to obtain Intermediate A.

Coupling Reaction: Intermediate A is then coupled with another aromatic compound under specific conditions, such as using a palladium catalyst in the presence of a base.

Final Steps: The final product, this compound, is obtained through purification and crystallization processes

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

IRAK4-IN-1 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.

Reduction: Reducing agents can convert this compound into reduced forms.

Substitution: Substitution reactions can occur at specific positions on the aromatic rings of this compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are employed for substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

IRAK4-IN-1 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Employed in cellular assays to investigate the role of IRAK4 in immune responses and inflammation.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain cancers.

Industry: Utilized in the development of new drugs targeting IRAK4 and related pathways .

Comparison with Similar Compounds

Similar Compounds

IRAK1/4 Inhibitor I: A dual inhibitor targeting both IRAK1 and IRAK4 with similar potency.

DW18134: A novel IRAK4 inhibitor with high selectivity and efficacy in preclinical models.

CA-4948: An IRAK4 inhibitor currently in clinical trials for treating hematologic malignancies .

Uniqueness of IRAK4-IN-1

This compound is unique due to its high selectivity for IRAK4 over other kinases, making it a valuable tool for studying IRAK4-specific pathways. Its potent inhibitory activity and favorable pharmacokinetic properties also contribute to its potential as a therapeutic agent .

Properties

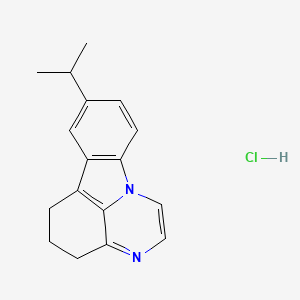

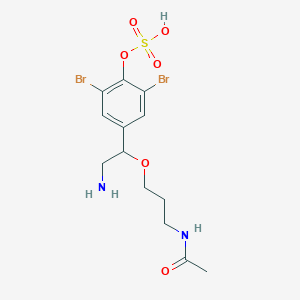

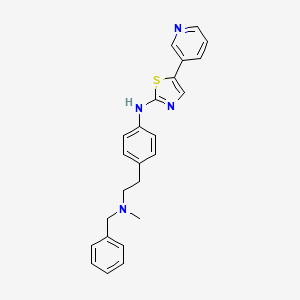

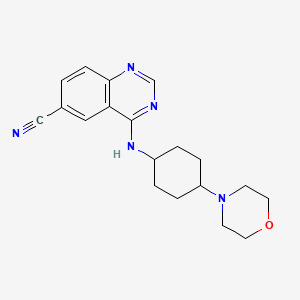

IUPAC Name |

4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQXFGHHSFTACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.